3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
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Description
3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Compounds containing a sulfonamido moiety, analogous to the structure , have been synthesized aiming at creating new heterocyclic compounds suitable for use as antibacterial agents. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with active methylene compounds to produce derivatives including pyran, pyridine, and pyridazine. These compounds were tested for their antibacterial activity, with several demonstrating high activities (Azab, Youssef, & El-Bordany, 2013).
Crystal Engineering and Drug Development
The principles of crystal engineering were applied to prepare organic co-crystals and salts of sulfadiazine and pyridines, leveraging pyridines as molecular building blocks to disrupt hydrogen-bonded dimer within parent sulfa drug crystals. This process provided access to both co-crystals and salts, illustrating the versatility of sulfonamide derivatives in drug development (Elacqua et al., 2013).
Antimicrobial Activity
Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have been prepared, with some showing promising antimicrobial activity. This highlights the potential of these derivatives in addressing microbial resistance and developing new antimicrobial agents (Ammar et al., 2004).
Heterocyclic Chemistry and Pharmacological Activities
Further investigations into heterocyclic chemistry have led to the synthesis of pyridine and 3-methylpyridine solvates of sulfamethazine, showcasing the significant role solvent molecules play in drug development by impacting the physicochemical properties of active pharmaceutical ingredients (APIs). These studies contribute to our understanding of how heterocyclic compounds, including those related to "3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine," can be optimized for improved pharmacological activities (Patel & Purohit, 2017).
Properties
IUPAC Name |
3-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-5-6-16(14(2)12-13)24(21,22)20-10-7-15(8-11-20)23-17-4-3-9-18-19-17/h3-6,9,12,15H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKJMRSFHWTLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.